molecular formula C21H19N3O4 B11568272 2-Methyl-4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline

2-Methyl-4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B11568272
M. Wt: 377.4 g/mol
InChI Key: XEFGXSNOAXZNQK-UHFFFAOYSA-N
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Description

2-Methyl-4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a trimethoxyphenyl group.

Preparation Methods

The synthesis of 2-Methyl-4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves a multi-step process:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

2-Methyl-4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline undergoes various chemical reactions:

Major products formed from these reactions include quinoline derivatives, amines, and substituted quinolines, which can be further utilized in various chemical syntheses.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to the colchicine site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as enzymes involved in DNA replication and repair .

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

3-(2-methylquinolin-4-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H19N3O4/c1-12-9-15(14-7-5-6-8-16(14)22-12)20-23-21(28-24-20)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11H,1-4H3

InChI Key

XEFGXSNOAXZNQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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